molecular formula C15H11BrFN5O B2689468 N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-15-9

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2689468
CAS RN: 1396848-15-9
M. Wt: 376.189
InChI Key: JWSVSAWLWBCASW-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a tetrazole ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The molecule also contains a carboxamide group, a bromine atom, a fluorine atom, and a phenyl ring, which is a ring of six carbon atoms .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of the appropriate aromatic amines with bromine or other halogenating agents to introduce the bromine or fluorine atoms. The tetrazole ring can be formed by reaction with cyanogen azide .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of such compounds can be studied using various techniques, including NMR spectroscopy, mass spectrometry, and chromatographic methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis of Radiotracers for PET Imaging

Research demonstrates the synthesis of radiolabeled compounds through nucleophilic substitution reactions, showcasing the potential of similar compounds in the development of positron emission tomography (PET) radiotracers for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Analytical Chemistry Applications

Compounds with similar structural motifs have been synthesized for use as highly sensitive fluorescence derivatization reagents for carboxylic acids, indicating their utility in enhancing analytical methods like high-performance liquid chromatography (HPLC) for detecting carboxylic acids with high sensitivity and specificity (Narita & Kitagawa, 1989).

Antiallergic Activity Studies

The synthesis and evaluation of tetrazole-based compounds for antiallergic activity demonstrate their potential in medicinal chemistry for developing new antiallergic drugs. These studies explore the structure-activity relationships to identify potent derivatives for further evaluation (Ford et al., 1986).

Structural and DFT Studies

Detailed structural analysis and density functional theory (DFT) studies on compounds featuring azabicyclo and amide groups have been conducted to understand their physicochemical properties better. These studies contribute to the fundamental understanding of molecular structures, which is crucial for designing compounds with desired properties (Qin et al., 2019).

Development of Novel Sensing Materials

Research into the development of novel carboxamide-based fluorescence sensors for metal ions like Hg2+, Zn2+, and Cd2+ showcases the utility of similar compounds in creating sensitive and selective sensors for environmental monitoring and analytical applications (Kiani et al., 2020).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For example, if the compound is intended to be used as a drug, its mechanism of action would involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties. In general, care should be taken when handling any chemicals, particularly those that are volatile or reactive .

Future Directions

The future directions for research on such compounds could include further studies to determine their potential uses, for example in medicine or industry .

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN5O/c1-9-2-5-11(6-3-9)22-20-14(19-21-22)15(23)18-13-7-4-10(16)8-12(13)17/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVSAWLWBCASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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